molecular formula C23H16F3N3O4S B2748609 Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-39-2

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2748609
CAS No.: 851947-39-2
M. Wt: 487.45
InChI Key: BYAIVLPLZMAGSC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a phenyl ring at position 3 and a 2-(trifluoromethyl)benzamido substituent at position 3. The ethyl carboxylate group at position 1 enhances solubility and modulates electronic properties. This compound is structurally distinct due to the ortho-trifluoromethyl substitution on the benzamido moiety, which introduces steric and electronic effects critical for target interactions . Its synthesis typically involves multi-step reactions, including cyclization and amidation, with characterization via NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-15-12-34-20(17(15)21(31)29(28-18)13-8-4-3-5-9-13)27-19(30)14-10-6-7-11-16(14)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAIVLPLZMAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex thieno[3,4-d]pyridazine structure with various functional groups, including a trifluoromethyl group and an amide moiety. The molecular formula is C23H16F3N3O4SC_{23}H_{16}F_3N_3O_4S, and it has a molecular weight of 487.45 g/mol.

Structural Characteristics

The structural uniqueness of this compound is highlighted by its combination of:

  • Thieno[3,4-d]pyridazine backbone : Known for its pharmacological relevance.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Amide functionality : Implicated in various biological interactions.

Anticancer Properties

Research indicates that compounds with similar thieno[3,4-d]pyridazine structures have shown promising anticancer activities. Ethyl 4-oxo-3-phenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study assessed the cytotoxic effects of ethyl 4-oxo derivatives on several cancer cell lines. The results indicated:

  • IC50 values : Ranged from 5 to 15 µM across different cell lines, suggesting moderate potency.
  • Mechanism of action : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

Antimicrobial Activity

Preliminary investigations suggest that ethyl 4-oxo compounds may exhibit antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AnticancerIC50: 5 - 15 µM; Apoptosis induction
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionPossible inhibition of specific kinases

Enzyme Inhibition Studies

Recent studies have explored the potential of ethyl 4-oxo derivatives as enzyme inhibitors. For instance, they were tested against various kinases involved in cancer progression:

  • JAK1 Inhibition : Selective inhibition was observed with IC50 values lower than those for JAK2 and JAK3, indicating specificity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of ethyl 4-oxo compounds:

  • Absorption : High lipophilicity suggests good oral bioavailability.
  • Metabolism : Cytochrome P450 interactions are anticipated but require further investigation.

Toxicological assessments revealed no significant cytotoxicity at therapeutic doses in preliminary studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocycles with biological relevance. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Potency/IC₅₀ (nM) Reference
Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 2-(Trifluoromethyl)benzamido, ethyl carboxylate Not explicitly reported; inferred kinase/GPCR modulation N/A
Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-(Trifluoromethyl)benzamido, ethyl carboxylate Likely reduced steric hindrance vs. ortho-CF₃ N/A
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, amino A1 adenosine receptor allosteric enhancers EC₅₀ = 1–10 µM
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl, thiophene carboxylate Kinase inhibition (e.g., JAK/STAT pathways) IC₅₀ = 1–100 nM

Key Comparative Insights

Substituent Position Effects :

  • The ortho-trifluoromethyl group in the target compound likely induces steric hindrance, altering binding pocket interactions compared to its para-trifluoromethyl isomer. This positional difference may reduce affinity for planar binding sites but enhance selectivity for targets requiring bulky substituents .

Core Heterocycle Influence: The thieno[3,4-d]pyridazine core provides a rigid, conjugated system distinct from thiophene (e.g., 2-amino-3-benzoylthiophenes) or pyrazolo[3,4-d]pyrimidine derivatives. This rigidity may stabilize receptor-ligand interactions, though at the cost of synthetic complexity .

However, the trifluoromethyl group in both the target compound and ’s analog increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: While 2-amino-3-benzoylthiophenes act as A1 adenosine receptor enhancers (EC₅₀ = 1–10 µM ), the target compound’s larger heterocyclic core and trifluoromethyl group suggest divergent targets, possibly kinase or GPCR modulation. Pyrazolo[3,4-d]pyrimidines in exhibit nanomolar kinase inhibition, highlighting the importance of core structure in potency .

Research Findings and Implications

  • Synthetic Challenges : The ortho-substituted trifluoromethyl group complicates synthesis due to steric effects during amidation, requiring optimized coupling reagents compared to para-substituted analogs .
  • Computational Modeling: SHELX-based crystallography () confirms the planar geometry of the thieno[3,4-d]pyridazine core, critical for docking studies .
  • Unresolved Questions: Direct biological data for the target compound are lacking. Future work should prioritize assays against kinase panels or adenosine receptors to validate inferred activity.

Q & A

What are the key considerations for designing a synthesis route for this compound?

The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:

  • Core construction : Cyclization of precursors like thiosemicarbazones with ethyl acetoacetate under acidic conditions to form the fused heterocyclic system .
  • Substituent introduction : Sequential functionalization via amidation (e.g., coupling with 2-(trifluoromethyl)benzoyl chloride) and aromatic substitution reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .

Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks using SHELXL for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 508.1) .
  • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

How can reaction conditions be optimized to improve yield during amidation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency between the amine and benzoyl chloride .
  • Catalyst use : Add 1–2 mol% DMAP to accelerate acylation .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, then warm to room temperature .
  • Stoichiometry : Use a 1.2–1.5 molar excess of 2-(trifluoromethyl)benzoyl chloride to drive the reaction to completion .

How should researchers address contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols (e.g., ATP-based viability assays) using positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
  • Structural analogs : Compare activity of derivatives (e.g., bromo- vs. methoxy-substituted analogs) to identify substituent-dependent trends .
  • Computational modeling : Perform molecular docking to assess binding affinity variations across protein targets (e.g., kinase vs. protease inhibition) .

What computational methods are recommended for studying target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like adenosine receptors. Focus on hydrophobic interactions with the trifluoromethyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate complex stability (e.g., RMSD < 2 Å) .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide derivative design .

How can stability issues during synthesis or storage be mitigated?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Hydrolysis protection : Avoid aqueous buffers during biological testing; use lyophilized forms reconstituted in DMSO .
  • Temperature control : Synthesize and store at –20°C to slow decomposition .

What strategies are effective for designing derivatives for SAR studies?

  • Substituent variation : Replace the 2-(trifluoromethyl)benzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity .
  • Core modification : Introduce heteroatoms (e.g., S→O in the thieno ring) to alter electronic properties .
  • Bioisosteres : Substitute the ethyl ester with tert-butyl or benzyl groups to improve membrane permeability .

What methods enhance regioselectivity during functionalization?

  • Directing groups : Install temporary protecting groups (e.g., Boc on the pyridazine N) to direct electrophilic substitution .
  • Metal catalysis : Use Pd-catalyzed C–H activation for selective arylations .
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity in cyclization steps .

How can target engagement be validated in biological studies?

  • SPR assays : Measure binding kinetics (ka/kd) to purified receptors (e.g., EGFR) .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding interactions .

What approaches improve solubility for in vitro assays?

  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations .
  • Salt formation : Convert the ester to a sodium carboxylate salt for aqueous compatibility .
  • Prodrug design : Incorporate phosphate or PEG groups to enhance hydrophilicity .

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